molecular formula C22H22O4 B1670513 Dienestrol diacetate CAS No. 84-19-5

Dienestrol diacetate

Cat. No. B1670513
CAS RN: 84-19-5
M. Wt: 350.4 g/mol
InChI Key: YWLLGDVBTLPARJ-OXAZHYLESA-N
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Description

Dienestrol diacetate is a synthetic nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of dienestrol and is used to treat atrophic vaginitis and kraurosis vulvae .


Synthesis Analysis

The synthesis of Dienestrol diacetate involves the dehydration of mixtures of meso- and racemic 3,4-bis(p-acetoxyphenyl)-3,4-hexanediols . The compound is also known by its synonym: 3,4-bis(p-Acetoxyphenyl)-2,4-hexadiene .


Molecular Structure Analysis

Dienestrol diacetate has a chemical formula of C22H22O4 . It is a close analogue of diethylstilbestrol and has approximately 223% and 404% of the affinity of estradiol at the ERα and ERβ, respectively .


Chemical Reactions Analysis

Dienestrol is a synthetic, non-steroidal estrogen. It passively diffuses into target cells of responsive tissues, complexes with the estrogen receptors, and enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .

Scientific Research Applications

Application in Poultry Industry

Dienestrol diacetate has been researched for its application in the poultry industry. Herrick et al. (1970) evaluated its supplementation in broiler finisher feeds, focusing on its impact on pigmentation, growth characteristics, and market quality. They noted that as early as 1939, estrogenic compounds like dienestrol diacetate were known to increase the fat content of muscle tissue in poultry. This study indicated that dienestrol diacetate could increase body weights and abdominal fat deposits in broilers, although it did not significantly affect feed efficiency, fleshing, and finish (Herrick et al., 1970).

Estrogenic Residues in Edible Tissues

The presence of residual estrogens in the tissues of fowl treated with dienestrol diacetate has also been a subject of study. For example, Gowe (1949) investigated the quantity of estrogens remaining in the edible tissues of treated birds. This research was significant in determining the safety and acceptability of using dienestrol diacetate in poultry farming (Gowe, 1949).

Adverse Effects in Turkeys

Research has also been conducted on the adverse effects of dienestrol diacetate, particularly in turkeys. Simpson and Harms (1966) found that high levels of dienestrol diacetate in turkey feed caused aortic ruptures and decreased weight gains. Their study highlighted the potential risks associated with the use of this compound in poultry feed (Simpson & Harms, 1966).

Analytical Techniques for Dienestrol Residue

There has been significant advancement in research on analytical techniques for detecting dienestrol residues. Shu-ming (2010) discussed the development of instrumental analysis methods and immunoassays for timely supervisory control of dienestrol residues in animal products, highlighting the growing concern over its toxic hazard to humans (Yang Shu-ming, 2010).

Safety And Hazards

Dienestrol diacetate is suspected of causing cancer (H351) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

[4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5+,22-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLLGDVBTLPARJ-OXAZHYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)OC(=O)C)\C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dienestrol diacetate

CAS RN

84-19-5, 24705-61-1
Record name Dienestrol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol diacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dienestrol di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIENESTROL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20D148WPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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